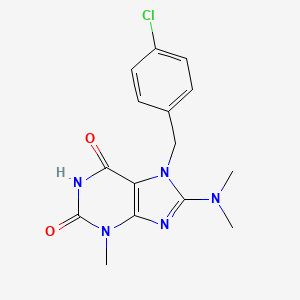![molecular formula C15H22ClNO2S B2873730 [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine CAS No. 1206105-59-0](/img/structure/B2873730.png)
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine, also known as ML352, is a small molecule that has been synthesized for its potential use as a therapeutic agent. It belongs to the class of compounds called sulfonylphenylalkylamines, which have been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
作用機序
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine acts by binding to the active site of the target enzymes, PLA2 and LSD1, and inhibiting their activity. This leads to a decrease in the production of inflammatory mediators and a decrease in the expression of genes involved in cancer progression. The exact mechanism of action is still under investigation, but it is believed to involve the formation of covalent bonds between [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine and the target enzymes.
Biochemical and Physiological Effects:
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine can inhibit the activity of PLA2 and LSD1 with IC50 values of 0.4 μM and 0.5 μM, respectively. In vivo studies have demonstrated that [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine can reduce inflammation in mouse models of arthritis and asthma, as well as inhibit tumor growth in mouse models of leukemia and breast cancer.
実験室実験の利点と制限
One advantage of using [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine in lab experiments is its specificity for the target enzymes, PLA2 and LSD1. This allows for a more targeted approach to studying the role of these enzymes in various biological processes. However, one limitation of using [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine. One direction is to investigate its potential as a therapeutic agent for various inflammatory diseases and cancers. Another direction is to investigate its mechanism of action in more detail, including the formation of covalent bonds with the target enzymes. Additionally, further studies are needed to determine the optimal dosage and administration route for [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine in vivo.
合成法
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine is synthesized using a multi-step process involving the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with cyclohexylamine, followed by reduction with lithium aluminum hydride. The final product is obtained after purification by column chromatography. The yield of the synthesis is approximately 20%, and the purity of the compound is confirmed by NMR and HPLC analysis.
科学的研究の応用
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of inflammatory mediators. This makes it a promising candidate for the treatment of various inflammatory diseases, such as arthritis and asthma.
In addition, [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine has been shown to have anti-cancer effects by inhibiting the activity of the enzyme lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression. This makes it a potential candidate for the treatment of various types of cancer, such as leukemia and breast cancer.
特性
IUPAC Name |
4-chloro-N-cyclohexyl-N-ethyl-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2S/c1-3-17(13-7-5-4-6-8-13)20(18,19)14-9-10-15(16)12(2)11-14/h9-11,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDRAZHHIWGYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

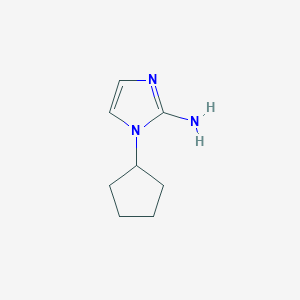
![(3,4-Dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2873648.png)
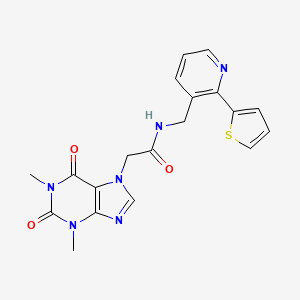



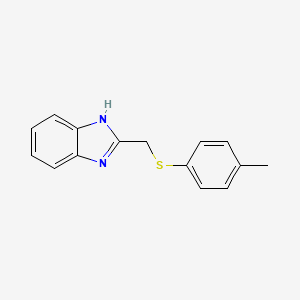
![2-[2-(methylthio)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B2873658.png)
![N-benzyl-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2873659.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2873661.png)
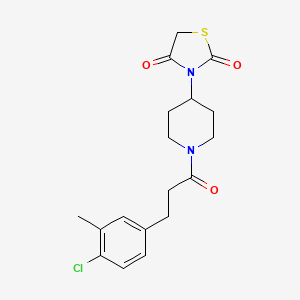
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2873667.png)

